![molecular formula C14H10ClNO2 B14729334 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione CAS No. 6305-65-3](/img/structure/B14729334.png)
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a benzo[f]isoindole core with a chloroethyl substituent, making it a unique and versatile compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of transition-metal-catalyzed reactions or organocatalytic methods. These methods offer robust techniques for the construction of complex heterocyclic structures .
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce reduced isoindoline compounds .
科学的研究の応用
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various bioactive molecules.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates the activity of these receptors, which can lead to various pharmacological effects. The pathways involved include the inhibition of β-amyloid protein aggregation, which is relevant in the context of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and agrochemicals.
Phthalimide: Widely used in organic synthesis and as a precursor for various bioactive compounds.
Uniqueness
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione is unique due to its specific chloroethyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
特性
CAS番号 |
6305-65-3 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC名 |
2-(2-chloroethyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C14H10ClNO2/c15-5-6-16-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(16)18/h1-4,7-8H,5-6H2 |
InChIキー |
UPNKZBNZYIJAEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



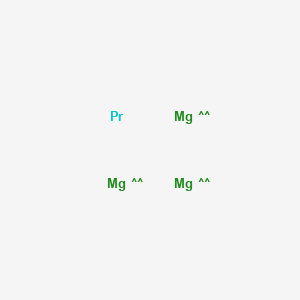
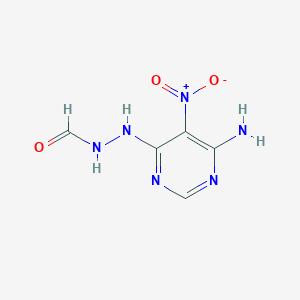
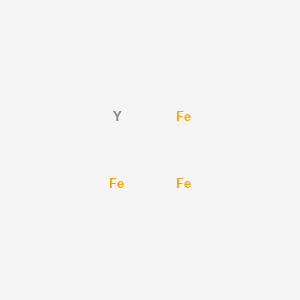
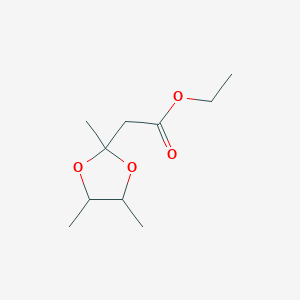
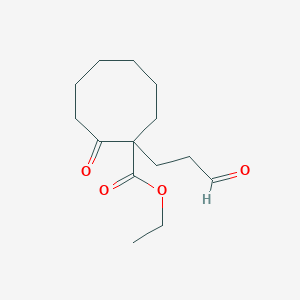

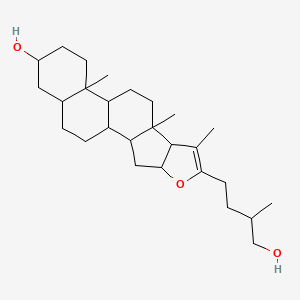
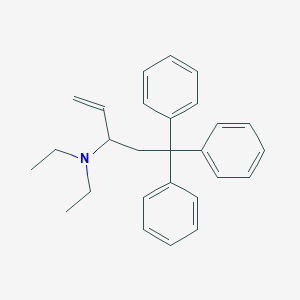
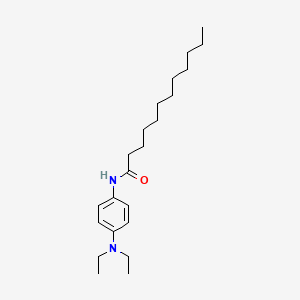
![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
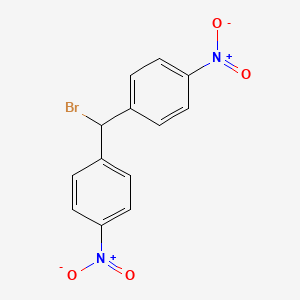
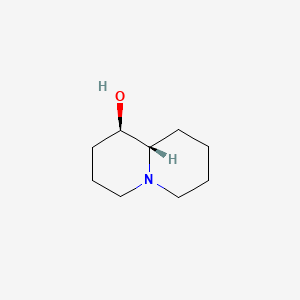
-lambda~5~-phosphane](/img/structure/B14729354.png)
